ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a heterocyclic core with distinct substituents:
- Position 3: A methyl group, contributing to steric bulk and metabolic stability.
- Position 4: A 2-furylmethyl amino moiety, introducing hydrogen-bonding capacity via the furan oxygen and amino group.
- Position 5: An ethyl carboxylate ester, modulating solubility and bioavailability.
This compound belongs to a class of pyrazolo-pyridines studied for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Structural analogs often differ in substituents at positions 1, 4, and 5, leading to variations in physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-(furan-2-ylmethylamino)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-3-28-21(27)17-12-24-20-18(19(17)23-11-16-5-4-10-29-16)13(2)25-26(20)15-8-6-14(22)7-9-15/h4-10,12H,3,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFNGMYQZLHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C(=NN2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological profiles, and specific biological activities associated with this compound.
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that includes a pyrazolo-pyridine core, which is known for its potential therapeutic properties. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The presence of the 4-chlorophenyl and furylmethyl groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, derivatives of this class have shown promising results against various cancer cell lines:
- Mechanism of Action : These compounds often exert their effects through the inhibition of specific enzymes or pathways involved in tumor growth. For example, they may inhibit kinases or modulate signaling pathways related to cell proliferation and apoptosis.
- In Vitro Studies : In vitro assays using human cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity. The IC50 values reported for various cancer types suggest a potent activity compared to standard chemotherapeutic agents.
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been investigated. In animal models, it has shown effectiveness in reducing seizure activity:
- Picrotoxin-Induced Seizures : The compound was tested in picrotoxin-induced seizure models, demonstrating a significant reduction in seizure frequency and duration.
- Median Effective Dose (ED50) : The ED50 values suggest that the compound is effective at lower doses compared to established anticonvulsants.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : Various bacterial strains including Staphylococcus aureus and Escherichia coli were used to evaluate antimicrobial activity.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 62.5 to 125 µg/mL, indicating moderate antibacterial activity.
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with the compound led to increased apoptosis as evidenced by flow cytometry analysis. The mechanism was linked to the activation of caspase pathways, suggesting the compound's role as an apoptosis inducer.
Case Study 2: Anticonvulsant Properties
In a controlled trial using a mouse model for epilepsy, administration of this compound resulted in a statistically significant decrease in seizure events compared to the control group.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate may also possess such properties .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of pyrazole derivatives against both bacterial and fungal strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Neuropharmacology
The structural features of pyrazolo-pyridines often correlate with neuroactive properties. The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Research into similar compounds has demonstrated their ability to modulate GABAergic and serotonergic pathways .
Synthesis and Functionalization
This compound serves as an important intermediate in synthesizing more complex pyrazole derivatives. Its functionalization can lead to compounds with enhanced biological activity or specificity for certain targets .
Case Study 1: Anticancer Evaluation
In a study examining the anticancer effects of various pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Analysis
Key analogs and their substitutions are summarized in Table 1.
Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Position 1 Modifications: The 4-chlorophenyl group (target compound, ) enhances electron-withdrawing effects and lipophilicity. Substitution with 4-fluorophenyl () increases metabolic stability due to fluorine’s inductive effect.
Position 4 Substituents: 2-Furylmethyl amino (target): The furan ring enables hydrogen bonding and π-π interactions. Morpholinoethyl amino (): The morpholine ring enhances water solubility and may influence receptor binding via its tertiary amine. Chloro (): Electron-withdrawing and inert, reducing reactivity compared to amino groups. Methoxybenzyl amino (): Methoxy groups improve solubility but may reduce membrane permeability.
Position 5 Modifications :
- Ethyl carboxylate (target, ) balances solubility and cell penetration.
- Methyl carboxylate () offers lower molecular weight but reduced hydrolytic stability.
Table 2: Molecular Properties of Selected Analogs
*Estimated based on structural similarity.
Key Findings:
- Lipophilicity : The chloro-substituted analog () exhibits higher logP due to dual chlorophenyl groups, whereas methoxy-substituted derivatives () are more hydrophilic.
- Solubility: Morpholinoethyl () and methoxybenzyl () groups improve aqueous solubility compared to the furan-containing target compound.
- Metabolic Stability : Fluorophenyl () and methyl groups (target, ) may reduce oxidative metabolism.
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, pyrazolo[3,4-b]pyridine derivatives are often synthesized via the Biginelli reaction, where aromatic aldehydes, ethyl acetoacetate, and thioureas are condensed in a one-pot reaction. Subsequent cyclization with reagents like 3-amino-5-methylisoxazole can yield the pyrazolo-pyridine core . Modifications to the amino or ester groups (e.g., introducing 2-furylmethylamine) require nucleophilic substitution under controlled pH and temperature .
Q. How is X-ray crystallography used to confirm the compound’s structure?
Single-crystal X-ray diffraction is critical for structural validation. Parameters such as R-factors (e.g., R = 0.031–0.091), bond lengths (mean C–C = 0.002–0.005 Å), and torsion angles are analyzed to confirm molecular geometry. For example, studies on analogous pyrazole derivatives report orthorhombic or monoclinic crystal systems with Z-values of 4–8, validated using software like SHELX .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify substituents (e.g., 4-chlorophenyl at δ 7.2–7.6 ppm, furylmethylamine at δ 6.3–6.8 ppm).
- FT-IR : Carboxylate C=O stretches appear at 1680–1720 cm⁻¹, while NH stretches for the amino group are observed at 3200–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of ethyl ester groups) .
Advanced Questions
Q. How can reaction yields be optimized during the introduction of the 2-furylmethylamino group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Use of KCO or DBU improves deprotonation efficiency for amine coupling .
- Temperature Control : Reactions at 60–80°C minimize side products like imine byproducts .
- Workup : Combining filtrates from multiple reaction batches and using silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) increases yield .
Q. How should researchers address contradictory bioactivity results in antimicrobial assays for pyrazole derivatives?
- Dose-Response Curves : Establish EC values across multiple concentrations (e.g., 1–100 μM) to account for non-linear effects .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude interference from impurities .
- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify selectivity patterns .
Q. What computational methods aid in designing reactions for this compound?
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclization steps .
- Reaction Path Search : Algorithms like GRRM explore intermediates, reducing trial-and-error experimentation .
- Data Mining : Machine learning models trained on analogous pyrazole syntheses can recommend optimal solvents/catalysts .
Q. How can crystallization challenges be resolved for structural validation?
- Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth .
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
- Temperature Gradients : Slow cooling from 50°C to room temperature reduces disorder in crystal lattices .
Q. What strategies mitigate byproduct formation during esterification?
- Activating Agents : Use DCC/DMAP to enhance carboxylate reactivity, reducing unreacted starting material .
- Microwave Assistance : Shorten reaction times (e.g., 10 min at 100°C) to limit hydrolysis of the ethyl ester .
- In Situ Monitoring : TLC (R = 0.4 in ethyl acetate/hexane) tracks progress and halts reactions at >90% conversion .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial potency of structurally similar compounds?
- Structural Variations : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-nitrophenyl) using QSAR models .
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) to identify trends using statistical tools like ANOVA .
Q. Why do computational predictions sometimes conflict with experimental regioselectivity?
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation .
- Kinetic vs. Thermodynamic Control : Simulate free energy profiles to determine if reactions favor metastable intermediates .
- Experimental Validation : Use H-N HMBC NMR to confirm nitrogen connectivity in ambiguous cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
